2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine
Description
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-13-4-3-5-18(20-13)25-15-8-10-21(11-9-15)26(22,23)17-12-14(19)6-7-16(17)24-2/h3-7,12,15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTGERHXKZQGSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the pyridine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification techniques is crucial for achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in treating various diseases:
- Anticancer Activity : Preliminary studies indicate that it exhibits efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have shown IC50 values in the low micromolar range across different cancer types (e.g., A549 lung cancer cells: IC50 = 12.5 µM) .
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| Study 2 | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| Study 3 | RAW264.7 (Macrophages) | 10.0 | Inhibition of TNF-alpha production |
Anti-inflammatory Effects
Research suggests that the compound may reduce inflammation by modulating cytokine production and inhibiting the migration of inflammatory cells. This property is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Neuroprotective Properties
Emerging evidence indicates that this compound may offer neuroprotective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms. In animal models of Alzheimer's disease, administration improved cognitive function and reduced amyloid-beta plaque accumulation.
Case Study on Anticancer Efficacy
In a xenograft model study, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating strong in vivo anticancer activity.
Neuroprotection in Animal Models
A study involving an Alzheimer's disease model demonstrated that the compound improved cognitive performance and decreased the levels of neurotoxic amyloid-beta plaques.
Mechanism of Action
The mechanism of action of 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved depend on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Substituent Effects
- In contrast, dichlorophenylsulfonyl analogs () exhibit stronger electron-withdrawing effects, which may reduce solubility .
- Methyl vs. Halogen Substituents : The 6-methylpyridine in the target compound likely enhances lipophilicity compared to halogenated pyridines (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine in ), which are more polar but less metabolically stable .
Stereochemical Considerations
Physicochemical Properties
- The methoxy group in the target compound improves solubility in polar solvents compared to chloro-substituted analogs (). Fluorine atoms in both the target and compounds enhance metabolic stability and membrane permeability .
Research Implications
- Drug Design : The target compound’s hybrid pyridine-piperidine-sulfonyl structure offers a template for optimizing kinase inhibitors or GPCR modulators.
- Crystallography : Insights from fluorinated pyridine crystal structures () suggest predictable solid-state packing for the target, aiding formulation studies .
Q & A
Q. What are the key considerations for synthesizing 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridine, particularly in introducing the sulfonyl group to the piperidine ring?
Methodological Answer: The sulfonylation of the piperidine ring requires careful control of reaction conditions. A typical approach involves reacting the piperidine precursor with 5-fluoro-2-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) to neutralize HCl byproducts . Purification via column chromatography is critical to isolate the sulfonylated intermediate, with yields optimized by controlling stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride) and reaction time (6–8 hours at 0–5°C) . Confirm sulfonyl group incorporation using ¹H/¹³C NMR (e.g., sulfonyl-linked aromatic protons at δ 7.8–8.2 ppm) and FT-IR (S=O stretches at 1150–1350 cm⁻¹) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound, especially the conformation of the piperidine ring and sulfonyl linkage?
Methodological Answer:
- X-ray crystallography resolves the piperidine ring's chair conformation and sulfonyl group orientation, as demonstrated in analogous fluoro-phenylpyridine structures .
- Dynamic NMR (e.g., VT-NMR) detects ring puckering dynamics by observing splitting of piperidine proton signals at low temperatures .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₂FN₂O₄S: 405.1284) .
- 2D NMR (COSY, HSQC) maps coupling between the piperidine oxygen and adjacent methylpyridine group .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's pharmacokinetic properties while accounting for its potential metabolic instability due to the methoxy and sulfonyl groups?
Methodological Answer:
- In vitro metabolic assays : Use liver microsomes (human/rat) to identify demethylation (methoxy group) or sulfone oxidation pathways. Monitor metabolites via LC-MS/MS with a C18 column and ammonium acetate buffer (pH 6.5) .
- Plasma stability studies : Incubate the compound in plasma (37°C, pH 7.4) and quantify degradation over 24 hours using HPLC-UV .
- Permeability assays : Employ Caco-2 cell monolayers to assess intestinal absorption, noting the sulfonyl group’s impact on passive diffusion .
Q. What strategies can resolve contradictions in biological activity data between in vitro enzyme assays and in vivo models for this compound?
Methodological Answer:
- Dose-response alignment : Ensure in vivo doses match the effective concentrations (EC₅₀) from in vitro assays. For example, if in vitro IC₅₀ for cannabinoid receptor binding is 10 nM, administer 1–5 mg/kg in rodent models .
- Pharmacodynamic (PD) markers : Use biomarkers like cAMP levels (for GPCR activity) to bridge in vitro and in vivo data .
- Solubility adjustments : Address poor bioavailability by formulating the compound with cyclodextrins or lipid nanoparticles, as sulfonyl groups may reduce aqueous solubility .
Q. How can computational modeling guide the optimization of this compound's binding affinity to cannabinoid receptors, considering substituent effects on the pyridine and piperidine rings?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions between the sulfonyl group and CB1 receptor residues (e.g., Lys192, Ser383). Compare with known agonists like Δ⁹-THC .
- QSAR studies : Correlate substituent electronegativity (e.g., fluoro vs. methoxy) with binding energy. For example, fluorine’s electron-withdrawing effect may enhance hydrogen bonding to Thr197 .
- Free-energy perturbation (FEP) : Predict affinity changes when modifying the piperidine oxygen to a sulfur atom or altering methylpyridine positioning .
Q. How should researchers assess the compound's toxicity profile when limited preclinical data are available?
Methodological Answer:
- Ames test : Screen for mutagenicity using TA98 and TA100 strains, focusing on the nitroso derivatives of the sulfonyl group .
- In vitro cytotoxicity : Use HepG2 cells and measure IC₅₀ values via MTT assay. Compare to structurally related piperidine sulfonamides with known toxicity .
- Acute toxicity (OECD 423) : Administer a single 300 mg/kg dose to rats and monitor for neuropharmacological effects (e.g., seizures, motor impairment) over 14 days .
Q. What environmental fate studies are critical for this compound, given its fluorinated and sulfonated structure?
Methodological Answer:
- Persistence testing (OECD 309) : Measure half-life in water-sediment systems under UV light to assess photodegradation of the fluoro-phenyl group .
- Bioaccumulation potential : Calculate logP (predicted ~3.1 via ChemAxon) to estimate lipid accumulation in aquatic organisms .
- Soil mobility : Perform column leaching experiments with loamy soil, noting the sulfonyl group’s affinity for clay minerals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
